5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with cyclopropyl, iodine, and trifluoromethyl groups. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . The trifluoromethyl group, in particular, imparts unique properties to the compound, such as increased metabolic stability and altered electronic characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3) . This reaction proceeds under mild conditions and provides good yields of the desired isoxazole .
Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This method also yields iodoisoxazoles efficiently and can be performed under relatively mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition Reactions: Isoxazoles can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Cycloaddition: Catalysts such as copper(I) or ruthenium(II) are often used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azido or thiol-substituted isoxazoles .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxaflutole: A herbicide with a similar isoxazole core structure, used for weed control.
Sulfamethoxazole: An antibiotic containing an isoxazole ring, used to treat bacterial infections.
Muscimol: A psychoactive compound with an isoxazole structure, found in certain mushrooms.
Uniqueness
5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and metabolic properties . This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C7H5F3INO |
---|---|
Molekulargewicht |
303.02 g/mol |
IUPAC-Name |
5-cyclopropyl-4-iodo-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)6-4(11)5(13-12-6)3-1-2-3/h3H,1-2H2 |
InChI-Schlüssel |
OMKKPRSVDXHWDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C(=NO2)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.